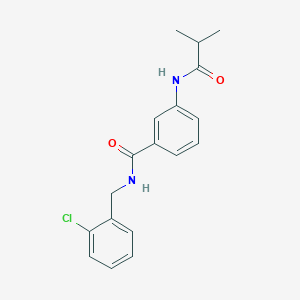
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as MNQ, is a synthetic compound that has been studied for its potential applications in scientific research. MNQ is a tetrahydroisoquinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the binding of the compound to specific proteins or other biomolecules. This binding may alter the activity of these molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. It has also been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is its strong fluorescence, which makes it useful for imaging applications. However, 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is relatively unstable and has a short half-life, which may limit its usefulness in certain experiments. Additionally, the mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new synthetic methods for 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline that may improve its stability and half-life. Additionally, further studies are needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline and its potential applications in cancer therapy and other areas of biomedical research. Finally, 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline may also be useful as a tool for studying protein-protein interactions and other biomolecular interactions.
合成法
The synthesis of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with 2,3-dimethoxyphenethylamine to form the intermediate 2-(2-nitrobenzyl)-2,3-dimethoxyphenethylamine. This intermediate is then reduced using sodium borohydride to yield the final product, 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use as a fluorescent probe for imaging applications. It has been shown to exhibit strong fluorescence in the red region of the spectrum, making it useful for imaging applications that require long-wavelength excitation and emission. 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use as a tool for studying protein-protein interactions, as it has been shown to bind selectively to certain proteins.
特性
IUPAC Name |
6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-13-7-8-19(12-15(13)10-18(17)24-2)11-14-5-3-4-6-16(14)20(21)22/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXREMTVVUDHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260404 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)





![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)

![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)
